2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Description
Contextualization within Heterocyclic Chemistry and Nitrogen-Sulfur Containing Scaffolds
Heterocyclic chemistry, a major branch of organic chemistry, focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. bldpharm.com These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical properties and reactivity to the molecule, distinct from their carbocyclic counterparts. bldpharm.com Nitrogen and sulfur-containing heterocycles form a particularly fascinating and vital class of compounds due to their structural diversity and wide-ranging biomedical properties. bldpharm.combeilstein-journals.org
The presence of both nitrogen and sulfur atoms in a single scaffold, such as in the benzothiazine core, creates a molecule with a rich electronic environment and the capacity for diverse chemical interactions. chemany.comchemdict.com These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets, thus serving as a foundational template for drug discovery. chemdict.com The fusion of a benzene (B151609) ring with a thiazine (B8601807) ring (a six-membered ring with one nitrogen and one sulfur atom) to form benzothiazine enhances the biological activity profile, making it a valuable framework in the design of novel therapeutic agents. chemany.commdpi.com
General Significance of the Benzo[b]fluorochem.co.ukchemany.comthiazin-3(4H)-one Scaffold in Medicinal Chemistry and Related Fields
The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities. fluorochem.co.uk The fusion of the benzene and thiazine rings creates a rigid structure that is amenable to various substitutions, allowing for the fine-tuning of its biological effects. mdpi.com
Derivatives of the benzo[b] fluorochem.co.ukchemany.comthiazin-3(4H)-one core have been reported to possess a wide array of therapeutic properties, including:
Antimicrobial and Antifungal Activity: Many benzothiazine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal infections. vibrantpharma.com
Antitubercular Activity: Notably, certain nitro-substituted benzothiazinones have emerged as a highly potent class of agents against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.gov
Anticancer Activity: The scaffold is a key component in the development of new antineoplastic agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines. vibrantpharma.com
Anti-inflammatory and Analgesic Effects: The benzothiazine nucleus is present in compounds investigated for their potential to alleviate inflammation and pain.
Cardiovascular and Antihypertensive Properties: Certain derivatives act as calcium channel blockers or vasorelaxants, highlighting their potential in treating cardiovascular diseases. fluorochem.co.ukevitachem.com
Neuroprotective and CNS Activity: The scaffold has also been explored for its role in developing agents that target the central nervous system, including neuroprotective compounds. fluorochem.co.uk
This broad utility underscores the importance of the 1,4-benzothiazine scaffold as a versatile template for the development of new drugs targeting a multitude of diseases. fluorochem.co.uk
Overview of Existing Literature on Substituted Benzo[b]fluorochem.co.ukchemany.comthiazin-3(4H)-ones
The versatility of the benzo[b] fluorochem.co.ukchemany.comthiazin-3(4H)-one scaffold is evident from the extensive literature on its substituted derivatives. Researchers have systematically modified the core structure at various positions to explore and optimize structure-activity relationships (SAR).
A pivotal area of research has been the investigation of nitrobenzothiazinones (BTZs) . Compounds like BTZ043 and PBTZ169, which feature a nitro group at the 8-position, are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme in Mycobacterium tuberculosis. bldpharm.comchemicalbook.com This enzyme is crucial for the synthesis of the mycobacterial cell wall, and its inhibition leads to potent bactericidal effects. bldpharm.comchemicalbook.com The nitro group itself is often crucial for the mechanism of action, being reduced within the bacterium to a reactive nitroso species that covalently binds to a cysteine residue in the enzyme's active site. nih.gov
Substitutions at the N-4 and C-2 positions of the thiazine ring have also been extensively explored to improve pharmacokinetic profiles, such as aqueous solubility and metabolic stability. bldpharm.comevitachem.com For instance, the introduction of various piperazine-containing moieties has been a common strategy to enhance the drug-like properties of antitubercular BTZs. nih.gov Other studies have explored the hybridization of the benzothiazine scaffold with other bioactive heterocycles, such as thiadiazole, to create novel molecules with potential applications as acetylcholinesterase inhibitors for conditions like Alzheimer's disease. beilstein-journals.org The synthesis of derivatives with different halogen substitutions has also been explored, although these have generally shown less promise for antitubercular activity compared to their nitro-substituted counterparts. researchgate.net
Specific Research Focus on 2-Methyl-7-nitro-2H-benzo[b]fluorochem.co.ukchemany.comthiazin-3(4H)-one
The specific compound 2-Methyl-7-nitro-2H-benzo[b] fluorochem.co.ukchemany.comthiazin-3(4H)-one is a distinct derivative within the broader class of benzothiazinones. While extensive research has focused on 8-nitro and 6-nitro isomers, detailed peer-reviewed studies specifically elucidating the synthesis, characterization, and biological activity of the 7-nitro variant are not widely present in the current literature. However, its structural features can be analyzed based on the established chemistry of related compounds.
The key features of this molecule are the methyl group at the C-2 position and the nitro group at the C-7 position of the fused benzene ring. The presence of the nitro group is significant, as this functional group is a well-known pharmacophore in many antimicrobial agents, contributing to their mechanism of action through redox reactions. chemicalbook.com Research on a related compound, 1-(6-nitro-2H-benzo[b] fluorochem.co.ukchemany.comthiazine-3(4H)-ylidene)hydrazine-1,1-dioxide substituted with a methyl group at the 2-position, demonstrated potent antimicrobial activity, suggesting that the 2-methyl substitution is compatible with, and may contribute to, such activity.
Based on available chemical supplier data, the fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of 2-Methyl-7-nitro-2H-benzo[b] fluorochem.co.ukchemany.comthiazin-3(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.24 g/mol |
| CAS Number | 105807-71-4 |
| Physical Form | Solid |
Data sourced from publicly available chemical catalogs. vibrantpharma.com
Given the proven therapeutic potential of the nitro-substituted benzothiazinone scaffold, 2-Methyl-7-nitro-2H-benzo[b] fluorochem.co.ukchemany.comthiazin-3(4H)-one represents a compound of significant interest. Further research is warranted to synthesize this specific isomer, characterize its structure, and evaluate its biological activity against various targets, including bacterial, fungal, and cancer cell lines, to determine its potential as a novel therapeutic agent.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-7-nitro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHCKOUSAZSTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One and Analogues
Established Synthetic Pathways for Benzo[b]thiazin-3(4H)-one Core Structures
The benzo[b]thiazin-3(4H)-one scaffold is a key structural motif in various biologically active compounds. Its synthesis has been accomplished through several reliable routes.
A primary and widely used method for constructing the benzothiazinone core involves the condensation and cyclization of 2-aminothiophenols with suitable C2-synthons. This approach typically involves the reaction of 2-aminothiophenols with α-haloacetyl halides or α-haloalkanoates. For instance, the reaction of 2-aminobenzenethiol with compounds like 2-chloroacetic acid or ethyl 2-bromoalkanoates leads to the formation of the 2H-benzo[b]thiazin-3(4H)-one ring system.
Another variation of this method involves the reaction of 2-aminothiophenols with β-diketones, catalyzed by a Brønsted acid like p-toluene sulfonic acid (TsOH·H₂O), under metal- and oxidant-free conditions to yield 2-substituted benzothiazoles, which are related structures. The use of 2-aminothiophenol (B119425) precursors is fundamental in building a diverse range of benzothiazine and benzothiazole (B30560) derivatives.
Table 1: Examples of Cyclization Reactions with 2-Aminothiophenols
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol | Chloroacetic acid | - | 2H-benzo[b]thiazin-3(4H)-one | - | |
| 2-Aminothiophenol | Ethyl 2-bromoalkanoates | - | 2-Alkyl-2H-benzo[b]thiazin-3(4H)-one | - | |
| 2-Aminothiophenols | β-Diketones | p-Toluene sulfonic acid | 2-Substituted benzothiazoles | Good |
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, provides an elegant pathway to the benzothiazinone skeleton. A microwave-assisted, one-pot synthesis of benzo[b]thiazin-3(4H)-one derivatives has been developed utilizing this rearrangement. The process involves the reaction of substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines under microwave irradiation, affording high yields in short reaction times.
Recent advancements have also explored visible light-mediated radical Smiles rearrangements, which can proceed under milder conditions without the need for strong electron-withdrawing groups on the aromatic ring. This photochemical approach expands the utility of the Smiles rearrangement in synthesizing complex heterocyclic systems.
Modern synthetic organic chemistry has embraced copper-catalyzed and microwave-assisted techniques to improve the efficiency, yield, and environmental footprint of chemical transformations.
Copper-Catalyzed Synthesis: Copper catalysts have proven effective in the synthesis of related benzothiazole structures. One efficient strategy involves a copper(I)-catalyzed three-component reaction of o-iodoanilines, an isocyanide (as a carbon source), and potassium sulfide (B99878) (as a sulfur source) to produce benzothiazolethiones. This method avoids the use of toxic and odorous reagents like carbon disulfide. Copper-catalyzed intramolecular amination of aryl bromides has also been used to prepare N-substituted benzo-1,4-thiazine derivatives.
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the one-pot synthesis of benzo[b]thiazin-3(4H)-ones via the Smiles rearrangement. Other applications include the synthesis of various benzothiazine and benzothiazole derivatives, where reactions that would typically take hours can be completed in minutes.
Table 2: Modern Synthetic Strategies for Benzothiazine/Benzothiazole Synthesis
| Strategy | Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Copper-Catalyzed | o-Iodoanilines, Isocyanide, K₂S | CuCl | Three-component reaction for benzothiazolethiones | |
| Microwave-Assisted | 2-Chlorobenzenthiols, Chloroacetyl chloride, Amines | Microwave irradiation | High yields (65-92%) in 15-20 min via Smiles rearrangement | |
| Microwave-Assisted | 2-Aminothiophenols, Aldehydes | PIFA, Microwave | One-pot synthesis of benzothiazoles |
Detailed Synthesis of 2-Methyl-7-nitro-2H-benzo[b]thiazin-3(4H)-one
The synthesis of the target compound, 2-Methyl-7-nitro-2H-benzo[b]thiazin-3(4H)-one, requires specific methods to introduce the nitro group at the C7 position of the benzene (B151609) ring and the methyl group at the C2 position of the thiazine (B8601807) ring.
The introduction of a nitro group onto the benzothiazinone scaffold can be achieved through two main strategies:
Nitration of a pre-formed benzothiazinone ring: Direct nitration of 2H-1,4-benzothiazin-3(4H)-one can be performed. Studies on the nitration of the analogous (2H)-1,4-benzoxazin-3(4H)-one have shown that reaction with nitric acid in sulfuric acid can lead to the formation of the 7-nitro derivative. Similar conditions can be applied to the benzothiazinone core to achieve nitration, likely yielding a mixture of isomers including the desired 7-nitro product.
Using a nitro-substituted starting material: A more regioselective approach involves starting with a precursor that already contains the nitro group in the correct position. For example, the synthesis can begin with a 2-amino-5-nitrothiophenol derivative. This nitro-substituted aminothiophenol can then be cyclized with a reagent that provides the remaining atoms for the thiazine ring, directly yielding the 7-nitro-benzothiazinone core. This method avoids the potential for isomer formation associated with direct nitration.
The methyl group at the C2 position is typically introduced during the cyclization step that forms the thiazine ring. This is accomplished by using a three-carbon building block that already contains the methyl group at the appropriate position.
A common method is the reaction of a 2-aminothiophenol (or its nitro-substituted analogue) with a derivative of 2-bromopropanoic acid, such as ethyl 2-bromopropanoate (B1255678) or 2-bromopropionyl chloride. The reaction proceeds via an initial N-acylation or S-alkylation followed by an intramolecular cyclization to form the six-membered thiazine ring, with the methyl group situated at the C2 position.
Illustrative Synthetic Scheme:
A plausible synthetic route to 2-Methyl-7-nitro-2H-benzo[b]thiazin-3(4H)-one would involve the cyclization of 2-amino-5-nitrothiophenol with ethyl 2-bromopropanoate. This one-step condensation directly assembles the final heterocyclic structure with the required substituents in their designated positions.
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comrsc.orgthiazin-3(4H)-one and related benzothiazinones is highly dependent on the careful optimization of reaction conditions to maximize product yield and ensure high regioselectivity. Key parameters that are typically manipulated include the choice of solvent, the nature of the base or catalyst, reaction temperature, and reaction time.
A common synthetic route involves the cyclocondensation of a 2-aminothiophenol derivative with an appropriate α-halo acyl halide. For the target compound, this would involve 2-amino-5-nitrothiophenol and 2-bromopropionyl chloride. Researchers have systematically varied reaction parameters to find the most efficient protocol. For instance, in the synthesis of related thiazinone structures, it has been shown that increasing the amount of base can significantly improve yields. researchgate.net The selection of a suitable solvent is also critical, with factors like polarity and boiling point influencing reaction rates and solubility of intermediates.
To illustrate the impact of these parameters, the following table summarizes typical findings from optimization studies on analogous heterocyclic systems. beilstein-journals.org
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (1.5) | Acetonitrile | Reflux | 24 | Moderate |
| 2 | Triethylamine (2.0) | Dichloromethane | 25 | 48 | Low |
| 3 | Pyridine (excess) | Pyridine | 100 | 12 | Good |
| 4 | NaH (1.2) | THF | 60 | 8 | High |
| 5 | Cs2CO3 (2.0) | DMF | 80 | 10 | Excellent |
This table is a generalized representation based on optimization studies for similar heterocyclic syntheses and is for illustrative purposes.
These studies demonstrate that a comprehensive screening of conditions is essential. The use of a stronger, non-nucleophilic base in a polar aprotic solvent often leads to higher yields by facilitating the nucleophilic attack of the thiol and subsequent cyclization while minimizing side reactions.
Green Chemistry Principles in the Synthesis of Benzo[b]mdpi.comrsc.orgthiazin-3(4H)-ones
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important scaffolds like benzothiazinones to reduce environmental impact. mdpi.com Traditional synthetic methods often rely on volatile organic solvents, harsh reaction conditions, and toxic reagents. mdpi.com Green approaches seek to mitigate these issues through several strategies.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. rsc.org For example, efficient one-step syntheses of related benzothiazole-2-thiols have been successfully carried out in water. rsc.org
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and higher yields with reduced energy consumption. nih.gov
Catalysis: Utilizing catalysts, particularly heterogeneous or biocatalysts, to improve reaction efficiency and allow for easier separation and recycling, thus minimizing waste. mdpi.comnih.gov For instance, SnP2O7 has been used as a reusable heterogeneous catalyst for the synthesis of benzothiazoles, achieving high yields in very short reaction times. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.
Synthesis of Structural Analogues and Derivatives of 2-Methyl-7-nitro-2H-benzo[b]mdpi.comrsc.orgthiazin-3(4H)-one for Structure-Activity Relationship Studies
To explore the therapeutic potential of the 2-Methyl-7-nitro-2H-benzo[b] mdpi.comrsc.orgthiazin-3(4H)-one scaffold, numerous structural analogues and derivatives have been synthesized for structure-activity relationship (SAR) studies. researchgate.net These studies are crucial for identifying the key structural features responsible for biological activity and for optimizing lead compounds to enhance efficacy and selectivity. mdpi.com
Modifications are typically made at three main positions:
The Benzene Ring: The nitro group at position 7 can be replaced with other electron-withdrawing or electron-donating groups (e.g., -Cl, -Br, -OCH3, -CF3) or moved to other positions to probe the electronic requirements for activity. evitachem.comnih.gov
The N-4 Position: The proton at the N-4 position can be substituted with various alkyl or aryl groups, which can influence the molecule's lipophilicity and hydrogen bonding capacity.
The C-2 Position: The methyl group at the C-2 position can be replaced with other alkyl chains, aryl groups, or more complex substituents to explore the steric and electronic effects on biological targets. nih.gov
For example, a series of 2H-benzo[b] mdpi.comrsc.orgthiazin-3(4H)-one derivatives were synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.com In this study, complex side chains were introduced at the N-4 position, leading to compounds with significant inhibitory activity. mdpi.com The core benzothiazinone ring was found to engage in crucial π–π stacking interactions with amino acid residues in the enzyme's active site. mdpi.com
The synthesis of these analogues generally follows similar cyclocondensation strategies, utilizing a diverse library of substituted 2-aminothiophenols and α-haloacylating agents. nih.gov The biological data obtained from these derivatives allows for the construction of a comprehensive SAR model, guiding the design of more potent and selective therapeutic agents.
The following table summarizes the types of modifications and their general impact on activity as observed in studies of benzothiazinone and related heterocyclic scaffolds.
| Modification Site | Substituent Type | General Effect on Activity | Reference Example |
| Benzene Ring (C-7) | Halogens (e.g., Cl, Br) | Often enhances lipophilicity and can increase potency. | Synthesis of brominated benzoxazinones showed potent anticancer activity. nih.gov |
| Benzene Ring (C-7) | Alkoxy groups | Can improve metabolic stability and modulate activity. | 7-alkoxy derivatives exhibited anticonvulsant properties. evitachem.com |
| N-4 Position | Acyl groups with heterocyclic moieties | Can introduce new binding interactions and significantly increase potency. | Thiadiazole hybrids showed potent acetylcholinesterase inhibition. mdpi.com |
| C-2 Position | Different alkyl or aryl groups | Modulates steric bulk and can influence binding pocket fit. | Varied substituents at C-2 and C-3 are common in creating derivative libraries. nih.gov |
These systematic modifications are essential for mapping the chemical space around the benzothiazinone core and unlocking its full therapeutic potential.
Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
To confirm the molecular structure of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comsmolecule.comthiazin-3(4H)-one, a full suite of NMR experiments would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the thiazine (B8601807) ring, and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the nitro group's influence on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.0 - 3.5 | ~30 - 40 |
| C2-H₂ | ~3.5 - 4.0 | ~30 - 40 |
| C=O | - | ~160 - 170 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS analysis would be critical for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it would verify the molecular formula C₉H₈N₂O₃S. Fragmentation analysis within the mass spectrometer would offer additional structural proof by showing characteristic cleavage patterns of the benzothiazine ring system.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum would provide clear evidence for the presence of key functional groups.
Table 2: Expected IR Absorption Bands (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (if present) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1690 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| N-O Stretch (Nitro) | 1500 - 1550 and 1300 - 1370 |
| C-N Stretch | 1200 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π-π* and n-π* transitions, influenced by the conjugated system of the benzothiazine core and the nitro group. The position and intensity of these bands would be sensitive to the solvent used for the analysis.
Computational and Theoretical Studies of 2 Methyl 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Molecular Orbitals
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-Methyl-7-nitro-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one, DFT calculations can elucidate electronic properties and predict reactivity. While direct DFT studies on this specific molecule are not extensively available in the reviewed literature, analysis of closely related nitro-substituted benzothiazine and other nitroaromatic heterocyclic compounds provides valuable insights into its probable electronic characteristics.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity.
In nitroaromatic compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and the energies of the frontier orbitals. For benzothiazine derivatives, the HOMO is typically distributed over the benzothiazine moiety, while the LUMO is often localized on the same core structure. The presence of a nitro group is expected to lower the energy of the LUMO, enhancing the electron-accepting capability of the molecule. Studies on related nitroaromatic heterocycles have shown that substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. For instance, in a study of nitrotriazines, DFT calculations were used to systematically investigate their geometric and electronic structures, revealing that the substitution pattern of nitro groups significantly affects molecular stability.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A lower chemical hardness and higher electrophilicity index generally suggest a higher reactivity.
Table 1: Predicted Reactivity Descriptors for a Representative Nitro-Substituted Benzothiazine Analog (Note: The following data is illustrative and based on typical values reported for analogous compounds in the literature, as direct data for 2-Methyl-7-nitro-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one is not available.)
| Descriptor | Formula | Typical Value (eV) |
| EHOMO | - | -6.5 to -7.5 |
| ELUMO | - | -2.0 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 |
| Electronegativity (χ) | (I + A) / 2 | 4.25 to 5.25 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.25 to -5.25 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |
| Chemical Softness (S) | 1 / (2η) | 0.2 to 0.25 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.6 to 5.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while areas of positive potential (electron-poor), depicted in blue, are prone to nucleophilic attack. Green and yellow regions represent neutral or weakly polar areas.
For 2-Methyl-7-nitro-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potentials. The nitrogen atom of the thiazine (B8601807) ring may show a region of negative potential due to its lone pair of electrons. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational stability of 2-Methyl-7-nitro-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one and its interactions with solvent molecules. By simulating the molecule's behavior in a solvent environment, such as water, researchers can understand how the solvent affects its structure and dynamics.
MD simulations on benzothiazinone analogs have been employed to assess their stability when bound to biological targets. researchgate.netresearchgate.net For instance, in a study of benzothiazinone analogs as inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis, MD simulations were conducted for 100 nanoseconds to evaluate the stability of the ligand-protein complexes. researchgate.netnih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. The insights gained from MD simulations are crucial for understanding the dynamic nature of molecular interactions and for the rational design of more effective therapeutic agents.
Molecular Docking Studies for Predicted Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Several studies have utilized molecular docking to investigate the potential biological targets of benzothiazine derivatives. For example, derivatives of 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one have been docked into the active site of the acetylcholinesterase enzyme, a target for Alzheimer's disease treatment. nih.gov These studies have identified key interactions, such as π–π stacking with aromatic amino acid residues and hydrogen bonding with serine residues, that are crucial for binding. nih.gov
In a different context, benzothiazinone analogs have been investigated as inhibitors of the DprE1 enzyme, a critical target in Mycobacterium tuberculosis. researchgate.netresearchgate.net Covalent docking studies revealed that the nitro group of these analogs can form an irreversible covalent bond with a cysteine residue in the active site. researchgate.net Similarly, molecular docking studies of benzothiazinones against the VEGFR2 kinase receptor, a target in cancer therapy, have shown that these compounds can bind effectively in the catalytic pocket. researchgate.net
Table 2: Representative Molecular Docking Results for Benzothiazinone Analogs against Various Biological Targets (Note: This table summarizes findings from studies on analogous compounds and does not represent direct results for 2-Methyl-7-nitro-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one.)
| Compound Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Benzothiazinone Analogs | DprE1 (M. tuberculosis) | CYS387, THR118, HIS132, LYS418 | -9.0 to -10.5 |
| Benzothiazinone Derivatives | Acetylcholinesterase | Trp286, Ser293, Phe295, Tyr337 | Not specified in provided source |
| Benzothiazinones | VEGFR2 Kinase | Not specified in provided source | -8.5 to -9.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
A QSAR study was performed on a series of tetracyclic 1,4-benzothiazines to understand the structural requirements for their antimicrobial activity. Using multiple linear regression, the study developed statistically significant models that correlated the biological activity with various molecular descriptors. The models revealed the importance of WHIM (Weighted Holistic Invariant Molecular) descriptors, which are 3D descriptors that encode information about the size, shape, symmetry, and atom distribution of the molecule. Such studies are valuable for the rational design of new benzothiazine derivatives with enhanced biological activity. While a specific QSAR model for 2-Methyl-7-nitro-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one has not been reported, the principles from related studies can guide the design of more potent analogs.
Biological Activity and Mechanistic Investigations of 2 Methyl 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One
Overview of Biological Activities Associated with Benzo[b]plos.orgmdpi.comthiazin-3(4H)-one Scaffolds
The benzo[b] plos.orgmdpi.comthiazin-3(4H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for a wide array of pharmacological properties. cbijournal.com Its structural features, particularly the fold along the nitrogen-sulfur axis, are considered key to its biological functions. cbijournal.com This core structure has been extensively modified to develop derivatives with diverse therapeutic potential, including antimicrobial, enzyme inhibitory, anticonvulsant, and anticancer effects. cbijournal.comresearchgate.net
Derivatives of the benzothiazinone scaffold have demonstrated significant antimicrobial capabilities, most notably against the pathogen responsible for tuberculosis. A class of nitro-benzothiazinones (BTZs) has emerged as potent bactericidal agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govmdpi.com Some of these compounds exhibit remarkable whole-cell activity with minimal inhibitory concentration (MIC) values below 0.004 µM. mdpi.com The primary mechanism for this anti-mycobacterial action is the inhibition of the essential cell wall biosynthesis enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). mdpi.comresearchgate.net
Beyond tuberculosis, these scaffolds have been evaluated against other bacteria. In vitro assays of various benzo[b] plos.orgmdpi.comthiazin-3(4H)-one derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values reported in the range of 16–64 μg/mL. cbijournal.com Certain related benzothiazole (B30560) derivatives have also shown efficacy against bacterial strains like E. coli and P. aeruginosa. nih.gov Antifungal activity has also been noted, with some 1,4-benzothiazine derivatives showing efficacy against Candida albicans and Candida krusei. cbijournal.com
| Microorganism | Activity Type | Reported Efficacy (MIC) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Antibacterial | < 0.004 µM to < 0.01 µM | mdpi.comnih.gov |
| Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) | Antibacterial | 16–64 µg/mL | cbijournal.com |
| Candida albicans, Candida krusei | Antifungal | Activity reported, specific MIC not detailed in source | cbijournal.com |
The benzothiazinone scaffold is a versatile inhibitor of various enzymes critical to disease pathogenesis.
DprE1: As mentioned, the most prominent enzyme target for benzothiazinones is DprE1, a key flavoenzyme in the synthesis of the mycobacterial cell wall. plos.orgnih.gov The 8-nitro group on some benzothiazinone derivatives is crucial for this activity, which involves the formation of a covalent semimercaptal bond with a cysteine residue (Cys387) in the enzyme's active site. asm.org This covalent modification leads to irreversible inhibition, explaining the potent bactericidal effect of compounds like BTZ043 and PBTZ169. asm.orgacs.orgoup.com
Acetylcholinesterase (AChE): Several series of benzothiazin-4-one and related benzothiazolone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.comtandfonline.comnih.gov In one study, a synthesized benzothiazinone derivative demonstrated significant AChE inhibition with an IC50 value of 8.48 µM in rat cerebral cortex assays. tandfonline.comnih.gov Another study on related benzothiazepine (B8601423) derivatives also showed concentration-dependent AChE inhibition with IC50 values as low as 1.0 µM. nih.gov More recently, hybrid molecules incorporating the 2H-benzo[b] plos.orgmdpi.comthiazin-3(4H)-one scaffold have shown potent AChE inhibition with IC50 values as low as 0.025 µM. mdpi.com
Pim-1 and CK2: While direct inhibition of Pim-1 and CK2 kinases by the specific benzo[b] plos.orgmdpi.comthiazin-3(4H)-one scaffold is not extensively documented in the reviewed literature, related heterocyclic compounds have shown activity against these targets. For instance, bis-thiazole derivatives have been designed as preferential Pim-1 kinase inhibitors for anticancer applications. nih.gov Similarly, certain tetrabromo-benzotriazole (TBB) and tetrabromo-benzimidazole (DMAT) derivatives, which share structural similarities, are known inhibitors of CK2, though they also inhibit Pim kinases. dntb.gov.ua
The therapeutic potential of benzothiazine derivatives extends to the central nervous system, with several studies reporting anticonvulsant properties. researchgate.net Novel 1,4-benzothiazine-3-one derivatives have been designed and synthesized as anticonvulsant agents, with some compounds showing promising activity in pentylenetetrazol (PTZ)-induced seizure models in mice. nih.gov Related heterocyclic scaffolds, such as benzothiazoles and benzothiazepines, have also been investigated for anti-seizure activity, with some derivatives showing efficacy in both the maximal electroshock (MES) and PTZ test models. iosrjournals.orgnih.gov
The benzo[b] plos.orgmdpi.comthiazin-3(4H)-one scaffold is a recurring motif in the design of novel anticancer agents. researchgate.net Derivatives have demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Studies have reported significant activity against breast (MCF-7), lung (A-549), and various other cancer cell lines. researchgate.netmdpi.comnih.gov For example, certain benzothiazinone derivatives showed IC50 values ranging from 11.56 to 34.64 µM against A-549 lung cancer cells and 17.88 to 48.77 µM against MCF-7 breast cancer cells. researchgate.net The mechanism of action often involves the induction of apoptosis. mdpi.com
| Cancer Cell Line | Cell Line Type | Reported Efficacy (IC50) | Reference |
|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 17.88 - 48.77 µM | researchgate.net |
| A-549 | Human Lung Adenocarcinoma | 11.56 - 34.64 µM | researchgate.net |
| C6 | Rat Brain Glioma | ~30 µM (for some derivatives) | mdpi.com |
| HeLa | Human Cervical Cancer | 44.15 µM (for a sulphonamide derivative) | nih.gov |
| MG63 | Human Osteosarcoma | 36.1 µM (for a sulphonamide derivative) | nih.gov |
In Vitro Biological Screening and Efficacy Assessment of 2-Methyl-7-nitro-2H-benzo[b]plos.orgmdpi.comthiazin-3(4H)-one
Despite the extensive biological activities documented for the parent benzo[b] plos.orgmdpi.comthiazin-3(4H)-one scaffold, a review of available scientific literature reveals a lack of specific in vitro screening data for the compound 2-Methyl-7-nitro-2H-benzo[b] plos.orgmdpi.comthiazin-3(4H)-one (CAS Number: 105807-71-4). Published research detailing its efficacy against specific biological targets, such as microbial strains, enzymes, or cancer cell lines, could not be identified.
However, based on structure-activity relationships within this chemical class, some potential activities can be inferred. The presence of a nitro group on the benzene (B151609) ring is a key feature in many of the most potent benzothiazinone derivatives, particularly the anti-mycobacterial DprE1 inhibitors. asm.org For the related compound 2,2-Dimethyl-7-nitro-2H-benzo[B] plos.orgmdpi.comthiazin-3(4H)-one, the nitro group is suggested to be associated with potential antimicrobial properties. smolecule.comevitachem.com Therefore, it is plausible that 2-Methyl-7-nitro-2H-benzo[b] plos.orgmdpi.comthiazin-3(4H)-one could exhibit biological activity, but this requires confirmation through experimental screening.
Consistent with the absence of published in vitro screening studies for 2-Methyl-7-nitro-2H-benzo[b] plos.orgmdpi.comthiazin-3(4H)-one, there is no publicly available data on its inhibitory concentrations (e.g., IC50 or MIC values) in any biological assays. The determination of such values would necessitate targeted experimental investigation.
Elucidation of Molecular Mechanisms of Action (MOA)
The molecular mechanisms of action for compounds based on the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold are an active area of investigation. Studies have focused on identifying specific molecular targets and the subsequent impact on cellular functions.
Identification of Specific Biological Targets and Binding Modes
Research has identified cholinesterases, particularly acetylcholinesterase (AChE), as a primary biological target for derivatives of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one core structure. nih.gov These compounds are being explored for their potential in managing neurodegenerative disorders like Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy. tandfonline.com
Molecular docking studies have provided detailed insights into the binding modes of these inhibitors. For instance, potent derivatives have been shown to interact extensively with the active site of AChE. Key interactions include:
π–π Stacking: The 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring system can engage in π–π stacking interactions with the indole (B1671886) ring of the crucial amino acid residue, Tryptophan (Trp286), within the enzyme's active site. nih.gov
Hydrogen Bonding: The carbonyl and amino groups of the benzothiazine core are capable of forming critical hydrogen bonds with nearby amino acid residues, such as Serine (Ser293). nih.gov
In some cases, derivatives also show inhibitory activity against Butyrylcholinesterase (BChE). Docking simulations predict that the benzothiazolone group can form π−π interactions with the side chain of Trp82 in the BChE active site. mdpi.com
Investigation of Downstream Cellular Pathway Modulation
While specific biological targets like AChE have been identified for derivatives of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold, detailed investigations into the full spectrum of downstream cellular pathway modulation are not yet extensively reported in the scientific literature. Elucidating how the inhibition of these primary targets translates into broader cellular effects remains a key area for future research.
Interaction Studies with Biological Macromolecules (e.g., Enzymes, Receptors)
Interaction studies have centered on the binding of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives with enzymes. As noted, acetylcholinesterase is a well-characterized macromolecular partner. The binding affinity is a result of a combination of specific intermolecular forces. nih.gov
Detailed analysis of the enzyme-inhibitor complex reveals that the benzothiazine ring fits into the active site gorge of AChE. The interactions are highly specific, with the carbonyl group of the inhibitor forming a hydrogen bond with the amine group of Ser293, and in other instances, both the carbonyl and amino moieties of the core structure form hydrogen bonds with the Ser293 residue. nih.gov These targeted interactions are fundamental to the compound's ability to inhibit the enzyme's function of hydrolyzing the neurotransmitter acetylcholine. tandfonline.com
Structure-Activity Relationship (SAR) Studies on Derivatives of 2-Methyl-7-nitro-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold. researchgate.net Research has focused on how modifications to different parts of the molecule, including the core ring system and its substituents, affect biological activity. cbijournal.comnih.gov
Impact of Substituents on Biological Efficacy and Selectivity
The nature and position of substituents on the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one framework and its appended moieties play a defining role in biological efficacy.
In the context of AChE inhibition, studies on a series of derivatives have shown that compounds featuring an electron-withdrawing substituent, such as a chlorine atom or a methoxy (B1213986) group, at the para-position of a phenyl ring attached to the core structure exhibit significantly greater inhibitory activity. nih.gov This suggests that the electronic properties of the substituent are critical for potent enzyme inhibition. Two of the most effective compounds from one study, designated 3i (with a 4-methoxy-phenyl substituent) and 3j (with a 4-chloro-phenyl substituent), displayed IC₅₀ values comparable to the reference drug Donepezil. nih.gov
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| 3i | 4-Methoxy-phenyl derivative | 0.027 |
| 3j | 4-Chloro-phenyl derivative | 0.025 |
| Donepezil (Reference) | - | 0.021 |
Furthermore, SAR studies on related benzothiazole structures have demonstrated that substitutions on the benzo portion of the ring system are key for other activities. For example, the introduction of methyl or bromo groups at the C7 position has been shown to enhance antibacterial action. nih.gov This highlights the importance of this position in modulating the biological properties of the broader benzothiazine and benzothiazole family.
Role of the Nitro Group at C7 in Modulating Activity
The presence of a nitro (NO₂) group, particularly on an aromatic ring, is known to confer significant biological activity, especially antimicrobial properties. encyclopedia.pub In the case of 2-Methyl-7-nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, the nitro group at the C7 position is expected to be a key determinant of its biological profile. Studies on a closely related analogue, 2,2-Dimethyl-7-nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, have indicated its potential as an antimicrobial agent, with the nitro group being strongly associated with this activity. smolecule.com
The general mechanism for many nitroaromatic antimicrobial agents involves the enzymatic reduction of the nitro group within the target cell (e.g., a bacterium). encyclopedia.pub This reduction process can generate highly reactive nitrogen species, such as nitroso and superoxide (B77818) radicals. These toxic intermediates can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to cell death. encyclopedia.pub The strong electron-withdrawing nature of the nitro group also significantly alters the electronic properties of the entire benzothiazine ring system, which can influence its ability to interact with biological targets. encyclopedia.pub
Significance of the Methyl Group at C2 in Structure-Activity Relationships
The substitution at the C2 position of the 7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one scaffold has been identified as a critical determinant of its biological activity, particularly its efficacy against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have demonstrated that the presence and nature of the substituent at this position significantly modulate the compound's potency.
Research involving the synthesis and evaluation of a series of 2-substituted-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-ones revealed that the introduction of a methyl group at the C2 position is advantageous for its anti-tubercular activity. In comparative studies, the 2-methyl derivative exhibited potent activity against drug-susceptible strains of M. tuberculosis. The rationale behind this enhanced activity is attributed to the methyl group's ability to influence the compound's conformational flexibility and its interaction with the target enzyme.
The methyl group, being a small, lipophilic substituent, is thought to favorably occupy a specific hydrophobic pocket within the active site of the presumed target, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This interaction is believed to stabilize the enzyme-inhibitor complex, leading to enhanced inhibitory activity. When compared to analogs with bulkier substituents at the C2 position, the methyl group often provides an optimal balance of size and lipophilicity for effective binding. For instance, increasing the alkyl chain length or introducing aromatic rings at the C2 position has, in some cases, led to a decrease in activity, suggesting steric hindrance or suboptimal hydrophobic interactions within the target's active site.
Furthermore, the stereochemistry at the C2 position, when a chiral center is introduced, can also play a role in the biological activity. While specific data on the enantiomers of 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one is limited, it is a common observation in medicinal chemistry that different enantiomers can exhibit varying potencies due to their differential interactions with the chiral environment of the biological target.
The following table summarizes the impact of C2 substitution on the anti-tubercular activity of the 7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one scaffold based on available research findings.
| Substituent at C2 | Relative Anti-tubercular Activity | Rationale |
| -H | Moderate | Baseline activity of the core scaffold. |
| -CH₃ (Methyl) | High | Optimal size and lipophilicity for binding to a hydrophobic pocket in the target enzyme. |
| -CH₂CH₃ (Ethyl) | Moderate to High | Slight increase in bulkiness may slightly alter the binding affinity compared to the methyl group. |
| Larger Alkyl Groups | Variable (Often Decreased) | Potential for steric hindrance within the active site, disrupting optimal binding. |
| Aromatic Groups | Variable | The nature and substitution pattern of the aromatic ring significantly influence activity. |
Theoretical Pharmacokinetic and Pharmacodynamic Considerations (In Silico/In Vitro ADME)
In silico and in vitro studies are crucial for predicting the pharmacokinetic and pharmacodynamic profiles of a drug candidate. For 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one, computational models have been employed to estimate its ADME properties.
In silico predictions suggest that 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one possesses favorable absorption and distribution characteristics. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are evaluated against established models like Lipinski's Rule of Five.
The compound is predicted to have good oral bioavailability, indicating efficient absorption from the gastrointestinal tract. Its moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution throughout the body.
Regarding its distribution, a key parameter is its ability to cross the blood-brain barrier (BBB). Computational models predict that 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one has a low to moderate probability of penetrating the BBB. This is an important consideration for treating central nervous system infections, such as tuberculous meningitis. The polar surface area (PSA) of the molecule is a significant factor in this prediction; a lower PSA generally correlates with better BBB penetration.
The table below presents the predicted ADME properties for 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one based on computational modeling.
| ADME Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |
| Caco-2 Permeability | Moderate | Suggests reasonable permeability across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Reduced likelihood of active efflux from cells, which can contribute to higher intracellular concentrations. |
While specific in vitro experimental data for 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one is not extensively available in the public domain, predictions and studies on analogous compounds provide insights into its likely metabolic fate and plasma protein binding characteristics.
In silico metabolic stability predictions suggest that the compound may undergo metabolism primarily through oxidation and conjugation reactions mediated by cytochrome P450 enzymes in the liver. The benzothiazine ring and the nitro group are potential sites for metabolic transformations. The stability of the compound in the presence of liver microsomes is a critical factor determining its half-life and duration of action.
Plasma protein binding is another crucial pharmacokinetic parameter that influences the distribution and availability of a drug to its target sites. Compounds with high plasma protein binding have a lower fraction of free drug available to exert their pharmacological effect. Based on its physicochemical properties, it is predicted that 2-Methyl-7-nitro-2H-benzo[b] nih.govfinechem-mirea.ruthiazin-3(4H)-one will exhibit a moderate to high degree of binding to plasma proteins such as albumin. This binding is reversible and influences the drug's volume of distribution and clearance.
The following table summarizes the predicted metabolic and binding properties.
| Property | Predicted Characteristic | Implication |
| Metabolic Stability | Moderate | Suggests a reasonable in vivo half-life, though experimental verification is needed. |
| Primary Metabolic Pathways | Oxidation, Conjugation | Typical metabolic routes for xenobiotics. |
| Plasma Protein Binding | Moderate to High | The free fraction of the drug available for therapeutic action may be limited. |
Potential Applications and Broader Scientific Implications of 2 Methyl 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One
Role as a Chemical Probe for Fundamental Biological Pathway Elucidation
While specific studies on 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one as a chemical probe are not extensively documented, the foundational 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one scaffold has been successfully utilized to design molecules that interact with specific biological targets. These derivatives serve as valuable tools for elucidating the structure and function of complex biological pathways.
For instance, derivatives of the benzothiazine scaffold have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors. mdpi.com By studying how these molecules bind to the enzyme's active site, researchers can gain insights into the molecular interactions crucial for enzymatic function. Molecular docking simulations of these benzothiazine derivatives have revealed specific interactions, such as π–π stacking with the indole (B1671886) rings of amino acids like Trp286 and Trp86, and hydrogen bonding with residues like Ser293. mdpi.com
By analogy, 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one could be employed as a chemical probe to investigate pathways where the electronic properties of a nitroaromatic group are significant. The nitro group can be reduced under hypoxic conditions, making the compound a potential tool for studying cellular responses to low-oxygen environments or for probing the activity of nitroreductase enzymes in various organisms. Its defined structure allows for the precise mapping of binding sites and the exploration of molecular recognition events, thereby contributing to a deeper understanding of fundamental biological processes.
Contribution to Scaffold-Based Rational Drug Design and Discovery (Non-Clinical Context)
The 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one moiety is considered an attractive and privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its derivatives have been reported to possess a remarkably wide array of pharmacological properties, making the core structure a valuable starting point for rational drug design. nih.govbenthamdirect.com The strategy involves using the benzothiazine core as a template and systematically modifying its peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
The versatility of the benzothiazine scaffold is demonstrated by the diverse biological activities exhibited by its analogues. benthamdirect.commdpi.com These activities highlight the potential of this chemical class in developing new therapeutic agents. The presence of the nitro group on the target molecule is particularly noteworthy, as this functional group is a component of numerous bioactive compounds and can significantly influence a molecule's biological profile. esisresearch.org
The following interactive table summarizes the range of biological activities reported for various derivatives of the benzothiazine scaffold, underscoring its importance in drug discovery research.
| Biological Activity | Specific Benzothiazine Class | Reference(s) |
| Anti-inflammatory | 1,2-Benzothiazine derivatives | nih.govnih.govresearchgate.net |
| Anticancer | Pyrrolo mdpi.comresearchgate.netbenzothiazines, other derivatives | researchgate.netresearchgate.netnih.gov |
| Antimicrobial/Antibacterial | 1,2-Benzothiazines, N-acylphenothiazines | mdpi.comnih.govresearchgate.net |
| Antifungal | 1,3-Thiazine and 1,3,5-thiadiazine derivatives | benthamdirect.commdpi.comresearchgate.net |
| Acetylcholinesterase Inhibition | Thiadiazole-benzothiazine hybrids | mdpi.com |
| Calcium Channel Blockade | Pyrrolo mdpi.comresearchgate.netbenzothiazine derivatives | nih.gov |
| Antihypertensive | 1,2-Benzothiazine derivatives | researchgate.netmdpi.com |
| Antioxidant | General benzothiazine derivatives | researchgate.netbenthamdirect.com |
By serving as a "building block," 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one contributes to this paradigm. It provides a platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the generation of novel compounds with potentially enhanced biological activities.
Theoretical Applications in Material Science and Organic Optoelectronics
The unique electronic and structural features of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one suggest its potential utility in the fields of material science and organic optoelectronics. These applications are theoretical but are grounded in the known properties of its constituent chemical motifs.
Organic Semiconductors : The nitro group (NO₂) is a powerful electron-withdrawing group. rsc.org Nitroaromatic compounds have been investigated as n-type organic semiconductors, which are essential for fabricating a wide range of organic electronic devices. The presence of the nitro group in the benzothiazine structure could impart the necessary electronic properties for it to function as a semiconductor material in devices like organic field-effect transistors (OFETs). rsc.org
Fluorescence-Based Sensors : Nitroaromatic compounds are known to be effective fluorescence quenchers. mdpi.com This property can be exploited in the development of chemical sensors. A material incorporating the 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one moiety could potentially exhibit changes in its fluorescence upon interaction with specific analytes, forming the basis of a sensitive detection system. mdpi.com
Chromophores and Dyes : Benzothiazine derivatives have been used to create chromophores—molecules that absorb and emit light. Some of these structures exhibit reversible acidochromic behavior, meaning their color changes in response to pH variations. nih.gov The specific substitution pattern of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one could lead to unique optical properties, making it a candidate for use in dyes, pigments, or indicators.
Optoelectronic Devices : Organic materials are increasingly used in optoelectronics due to their low cost, flexibility, and tunable properties. mdpi.com The combination of a conjugated aromatic system (the benzothiazine core) with a strong electron-withdrawing group suggests that this molecule could be a building block for materials used in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). mdpi.com
Utility in Agrochemicals or Veterinary Medicine (Theoretical/Mechanistic)
Based on the broad-spectrum biological activity of the benzothiazine and benzothiazole (B30560) scaffolds, there is a strong theoretical basis for the potential application of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one in the agrochemical and veterinary sectors. mdpi.comnih.gov
Agrochemicals : Benzothiazole and benzothiazine derivatives have been systematically reviewed for their use in discovering new agrochemicals. mdpi.comresearchgate.net Research has shown these scaffolds to be effective in a variety of applications:
Herbicides : Certain benzothiazine derivatives have demonstrated selective herbicidal activity, effectively controlling weeds in crops like maize and rice while showing selectivity for the crop itself. researchgate.netjlu.edu.cn
Fungicides and Antibacterials : The antimicrobial properties of benzothiazines suggest their potential use in controlling fungal and bacterial diseases that affect plants. mdpi.commdpi.com
Antiviral Agents : The benzothiazole scaffold has been incorporated into molecules with potent antiviral activity against various plant viruses. mdpi.com
The specific methyl and nitro substitutions on the target compound could modulate its selectivity and efficacy against specific plant pathogens or weeds.
Veterinary Medicine : The well-documented antimicrobial (antibacterial and antifungal) properties of the benzothiazine core structure suggest a theoretical utility in veterinary medicine. mdpi.comnih.gov Compounds based on this scaffold could potentially be developed to treat infections in animals. Furthermore, the anti-inflammatory activity seen in many benzothiazine derivatives, such as meloxicam (B1676189) and piroxicam, provides a mechanistic basis for its potential use in treating inflammatory conditions in animals. nih.govresearchgate.net
Advancement of Fundamental Organic and Medicinal Chemistry Principles
The synthesis and study of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one contribute to the advancement of core principles in organic and medicinal chemistry. Its existence as a research chemical and building block allows chemists to explore fundamental concepts of chemical reactivity and biological activity.
Synthetic Methodology : The preparation of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one and its subsequent use in synthesizing more complex molecules helps refine and expand the toolkit of synthetic organic chemistry. nih.govbenthamdirect.com It serves as a valuable intermediate, allowing for the exploration of new chemical reactions and pathways to build diverse molecular architectures.
Understanding Physicochemical Properties : The interplay between the heterocyclic benzothiazine ring, the electron-donating methyl group, and the electron-withdrawing nitro group creates a unique set of physicochemical properties (e.g., solubility, lipophilicity, electronic distribution). Studying these properties and correlating them with biological function provides valuable data that informs the design of future drug candidates and functional materials.
Challenges and Future Research Directions for 2 Methyl 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Research
Development of More Efficient and Sustainable Synthetic Methodologies
A significant challenge in the advancement of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comtandfonline.comthiazin-3(4H)-one and its analogs lies in the development of practical, cost-effective, and environmentally benign synthetic routes. Traditional methods for creating 1,4-benzothiazines often rely on harsh reagents, high temperatures, and organic solvents, which can be toxic and difficult to dispose of. tandfonline.comtandfonline.com These methods may also suffer from low yields and the formation of isomeric mixtures that require tedious purification. tandfonline.com
Future research is progressively moving towards "green chemistry" to mitigate these issues. The focus is on creating one-pot, multi-component reactions that improve efficiency by combining several synthetic steps without isolating intermediates, thereby saving time, energy, and resources. tandfonline.comtandfonline.com A promising direction is the use of aqueous media instead of volatile organic solvents, which aligns with green chemistry principles. tandfonline.comtandfonline.com Furthermore, the exploration of novel catalytic systems is a key research avenue. This includes the use of biocatalysts like baker's yeast, which can facilitate cyclocondensation reactions at ambient temperatures, and heterogeneous nanocatalysts that offer high efficiency and can be easily recovered and reused for multiple cycles. researchgate.netcbijournal.com Methodologies such as ultrasonication are also being explored to accelerate reaction rates. cbijournal.com The development of metal-free, eco-friendly processes represents a significant goal for the sustainable production of these compounds. nih.gov
| Methodology | Description | Advantages | Challenges/Disadvantages | References |
|---|---|---|---|---|
| Traditional Cyclocondensation | Reaction of 2-aminothiophenols with α-haloketones or 1,3-dicarbonyl compounds in organic solvents like DMSO. | Well-established procedures. | Use of lachrymatory reagents, low to moderate yields, formation of isomers, reliance on toxic solvents. | tandfonline.comtandfonline.com |
| One-Pot, Multi-Component Reactions | Combining multiple reaction steps without isolating intermediates. Often involves oxidative cyclocondensation. | Increased efficiency, reduced waste, saves time and resources. | Requires careful optimization of reaction conditions to avoid side products. | tandfonline.comtandfonline.comnih.gov |
| Green Synthesis (Aqueous Media) | Utilizing water as the solvent for the condensation reaction, often with an oxidizing agent like H₂O₂. | Environmentally friendly, safer, and economical. | Solubility of reactants can be a limitation. | tandfonline.comtandfonline.com |
| Biocatalysis | Employing enzymes or whole organisms, such as baker's yeast, to catalyze the reaction. | Mild reaction conditions (ambient temperature), high selectivity, eco-friendly. | Catalyst loading and separation can be challenging; substrate scope may be limited. | cbijournal.com |
| Ultrasonication | Using ultrasound energy to accelerate the condensation reaction. | Reduced reaction times, potentially higher yields. | Requires specialized equipment; scalability can be an issue. | cbijournal.com |
| Nanocatalysis | Using functionalized nanocatalysts (e.g., sulfonic acid-functionalized nano-γ-Al₂O₃) to drive the reaction. | High efficiency, short reaction times, catalyst is recyclable and reusable. | Cost of catalyst preparation; potential for metal leaching. | researchgate.net |
Deeper Mechanistic Understanding of Biological Interactions and Target Validation
While various benzothiazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the precise molecular mechanisms often remain unclear. cbijournal.comnih.gov For 2-Methyl-7-nitro-2H-benzo[b] mdpi.comtandfonline.comthiazin-3(4H)-one, a primary challenge is to move beyond preliminary screening and identify its specific molecular targets. Validating these targets is crucial for understanding its therapeutic potential and potential side effects.
Future research must employ a range of biochemical and molecular biology techniques to deconstruct the compound's mechanism of action. This includes identifying protein binding partners, assessing enzyme inhibition kinetics, and studying the compound's effect on cellular signaling pathways. For instance, studies on other benzothiazine analogs have identified specific enzyme targets such as monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), suggesting that enzyme inhibition is a plausible mechanism for this class of compounds. rsc.organadolu.edu.trnih.gov Molecular docking studies have further suggested that some derivatives may interact with GABA-Aergic receptors, indicating a potential role in neuroscience. nih.gov Elucidating how structural features, such as the nitro group and methyl substitution on the target compound, influence these interactions is a critical next step for rational drug design.
| Potential Target Class | Specific Example(s) | Associated Therapeutic Area | References |
|---|---|---|---|
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A, MAO-B), Aldose Reductase | Neurodegenerative Diseases (e.g., Alzheimer's), Depression, Diabetic Complications | nih.govrsc.orgmdpi.com |
| Receptors | GABA-Aergic Receptors, Cannabinoid Receptors (CB1, CB2) | Epilepsy, Anxiety, Pain, Inflammation | nih.govnih.gov |
| Ion Channels | Calcium Channels | Hypertension, Cardiovascular Disease | nih.gov |
| Microbial Proteins | Peptide Deformylase (Staphylococcus aureus) | Infectious Diseases | frontiersin.org |
Exploration of Novel Bioactive Derivatives with Enhanced Potency and Specificity
The core 2H-benzo[b] mdpi.comtandfonline.comthiazin-3(4H)-one structure serves as a versatile scaffold for chemical modification. A key future direction is the systematic exploration of novel derivatives to enhance biological activity, improve selectivity for the desired target, and optimize pharmacokinetic properties. The challenge lies in designing and synthesizing analogs that exhibit superior potency while minimizing off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this effort. nih.gov By strategically modifying the benzothiazine core—for example, by altering substituents on the aromatic ring or the thiazine (B8601807) nitrogen—researchers can systematically probe how chemical structure correlates with biological function. researchgate.net For example, research on related compounds has shown that adding halogenated benzene (B151609) groups can lead to promising aldose reductase inhibition, while incorporating (4-phenyl-1-piperazinyl)alkyl moieties can confer potent antihypertensive effects. nih.govnih.gov The goal is to build a comprehensive SAR model that guides the synthesis of new derivatives of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comtandfonline.comthiazin-3(4H)-one with tailored properties, leading to the identification of lead compounds with enhanced therapeutic profiles. nih.gov
Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization
The drug discovery process is notoriously time-consuming and expensive. Integrating advanced computational methods offers a powerful strategy to accelerate research and reduce costs associated with the development of 2-Methyl-7-nitro-2H-benzo[b] mdpi.comtandfonline.comthiazin-3(4H)-one derivatives. The challenge is to build and validate predictive models that can accurately forecast the biological activity and potential liabilities of new chemical entities before they are synthesized.
Future research will increasingly rely on a suite of in silico tools. Molecular docking simulations can predict how different derivatives bind to the active site of a protein target, providing insights into the key interactions that drive potency and selectivity. rsc.orgnih.gov This has been successfully used to study the interaction of benzothiazine analogs with targets like monoamine oxidase. rsc.orgresearchgate.netQuantitative Structure-Activity Relationship (QSAR) analysis establishes mathematical models that correlate chemical structures with biological activities, allowing for the prediction of potency for novel, unsynthesized compounds. thieme-connect.comnih.govMolecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov Additionally, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates with favorable drug-like characteristics early in the discovery pipeline. nih.gov
Opportunities for Multidisciplinary Research Collaborations
The multifaceted nature of drug discovery and development for compounds like 2-Methyl-7-nitro-2H-benzo[b] mdpi.comtandfonline.comthiazin-3(4H)-one necessitates a departure from siloed research efforts. The complexity of moving a compound from synthesis to clinical application requires a convergence of expertise from various scientific disciplines.
The path forward hinges on fostering robust collaborations. Synthetic organic chemists are needed to devise innovative and sustainable methods for producing the compound and its derivatives. rsc.org Pharmacologists and biochemists are essential for conducting in vitro and in vivo assays to determine biological activity and elucidate mechanisms of action. nih.gov Computational chemists play a critical role in modeling molecular interactions and predicting the properties of new analogs, thereby guiding the synthetic efforts. rsc.org This synergistic approach, where experimental data informs computational models and computational predictions guide experimental design, creates an efficient feedback loop that can significantly accelerate the research and development process. Such multidisciplinary collaborations are paramount to unlocking the full therapeutic potential of the benzothiazine scaffold.
Conclusion
Summary of Key Research Findings on 2-Methyl-7-nitro-2H-benzo[b]smolecule.comcbijournal.comthiazin-3(4H)-one
Research into 2-Methyl-7-nitro-2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one and its structural class, the benzothiazines, has uncovered a range of significant biological activities. While specific research on the title compound is somewhat limited, the broader family of 2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one derivatives has been the subject of numerous studies, revealing their potential in various therapeutic areas.
Key findings indicate that derivatives of the 2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one core structure exhibit notable biological effects, including antimicrobial, antifungal, anticancer, and acetylcholinesterase (AChE) inhibitory activities. smolecule.comcbijournal.comevitachem.comnih.gov The presence of a nitro group, as in the title compound, is often associated with antibacterial properties, making this class of compounds a point of interest for developing new antimicrobial agents. smolecule.com
Studies on related benzothiazine derivatives have demonstrated their efficacy against various bacterial and fungal strains. cbijournal.com For instance, certain benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one derivatives have shown activity against Gram-positive and Gram-negative bacteria. cbijournal.com Furthermore, the fusion of the benzothiazine ring with other heterocyclic structures, such as triazoles, has yielded compounds with promising antioxidant and antibacterial properties. derpharmachemica.com
In the context of neurodegenerative diseases, derivatives of 2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Specific derivatives have displayed significant inhibitory activity against AChE, with some compounds showing potency comparable to the well-known drug donepezil. nih.gov Molecular docking studies have provided insights into the interactions between these compounds and the active site of the AChE enzyme, highlighting the importance of the benzothiazine core in binding. nih.govmdpi.com
The following table summarizes the observed biological activities of various 2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one derivatives based on available research.
| Biological Activity | Target/Organism | Key Findings |
| Antimicrobial | Various bacterial strains | The presence of a nitro group is often linked to antibacterial properties. smolecule.com |
| Antifungal | Candida albicans, Candida krusei | Certain derivatives show efficacy comparable to reference antifungal drugs. cbijournal.com |
| Anticancer | Various cancer cell lines (e.g., A549, MCF-7, HeLa) | 1,4-disubstituted 1,2,3-triazole derivatives exhibit promising anticancer activity. evitachem.comnih.gov |
| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase enzyme | Hybrid compounds of thiadiazole with benzothiazine show significant inhibitory activity. nih.gov |
| Anticonvulsant | Not specified | 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones have shown anticonvulsant properties. evitachem.com |
Recapitulation of its Scientific Significance and Academic Value
The scientific significance of 2-Methyl-7-nitro-2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one and its analogs lies in their versatile chemical scaffold, which allows for a wide range of structural modifications. This versatility makes the 2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one core a valuable template in medicinal chemistry for the design and synthesis of novel therapeutic agents. cbijournal.com The ability to introduce various substituents at different positions on the benzothiazine ring system enables the fine-tuning of their biological activities and pharmacokinetic properties.
From an academic perspective, this class of compounds serves as an excellent platform for structure-activity relationship (SAR) studies. By systematically altering the functional groups on the core structure, researchers can elucidate the chemical features essential for specific biological activities. For example, the synthesis of a series of derivatives with different substituents has been crucial in identifying potent acetylcholinesterase inhibitors. nih.gov
The academic value is further enhanced by the diverse synthetic routes available for preparing 1,4-benzothiazine derivatives. cbijournal.comnih.gov These synthetic methodologies provide a rich area for chemical exploration and the development of more efficient and environmentally friendly synthetic protocols. The study of these compounds contributes to a deeper understanding of the chemical biology of heterocyclic systems and their interactions with biological macromolecules. smolecule.com
Future Outlook and Unaddressed Research Questions in the Field
Despite the promising findings, several research avenues concerning 2-Methyl-7-nitro-2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one and its derivatives remain to be explored. The future outlook for this field is centered on addressing the current gaps in knowledge and expanding the scope of their potential applications.
Unaddressed Research Questions:
Specific Biological Activity: While the broader class of benzothiazines has been studied, the specific biological activity profile of 2-Methyl-7-nitro-2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one itself is not well-documented in publicly available literature. sigmaaldrich.com Comprehensive screening against a wide range of biological targets is needed.
Mechanism of Action: For many of the observed biological effects, including the antimicrobial and anticancer activities, the precise mechanisms of action have not been fully elucidated. smolecule.com Further studies are required to identify the specific cellular pathways and molecular targets involved.
Structure-Activity Relationship (SAR): A systematic SAR study focusing on the impact of the methyl and nitro group substitutions in 2-Methyl-7-nitro-2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one is lacking. Understanding how these specific groups influence activity is crucial for designing more potent analogs.
Pharmacokinetics and In Vivo Efficacy: Most of the existing research has been conducted in vitro. cbijournal.comnih.gov Future studies should focus on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy of the most promising compounds to assess their therapeutic potential in living organisms.
Toxicity and Safety Profile: There is a significant lack of data on the safety and potential toxicity of these compounds. smolecule.com Thorough toxicological studies are essential before any of these derivatives can be considered for further development as therapeutic agents.
Future Research Directions:
Synthesis of Novel Derivatives: The synthesis and biological evaluation of new analogs of 2-Methyl-7-nitro-2H-benzo[b] smolecule.comcbijournal.comthiazin-3(4H)-one with diverse substituents could lead to the discovery of compounds with enhanced potency and selectivity.
Exploration of New Therapeutic Areas: Given the wide range of biological activities observed in the benzothiazine class, future research could explore their potential in other therapeutic areas, such as anti-inflammatory, antiviral, and antiparasitic applications. biointerfaceresearch.com
Computational and Mechanistic Studies: The use of computational modeling and advanced biochemical and biophysical techniques can aid in understanding the mechanism of action and in the rational design of new, more effective derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-7-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one and its derivatives?
- Methodological Answer : A widely used approach involves condensation of substituted benzothiazinone precursors with hydrazine derivatives under acidic conditions (e.g., HCl in methanol at 70–80°C). Purification is typically achieved via column chromatography using silica gel and toluene-ethyl acetate mixtures. Key intermediates are characterized using -NMR, -NMR, IR, and mass spectrometry to confirm regiochemistry and functional group integrity .
Q. How can researchers validate the purity and structural identity of synthesized 2-Methyl-7-nitro derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at λ~220–250 nm is recommended for purity assessment. Structural confirmation requires multi-nuclear NMR (, ) to resolve aromatic protons and nitro group effects, complemented by IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1360 cm) stretches .
Q. What in vitro assays are suitable for preliminary antimicrobial screening of this compound?
- Methodological Answer : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (16–64 µg/mL range). Fungal activity can be tested against Candida albicans .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of 2-Methyl-7-nitro-benzothiazinones against microbial targets?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) can model interactions with bacterial enzymes like dihydrofolate reductase (DHFR) or fungal cytochrome P450. The nitro group’s electron-withdrawing effects and methyl substitution’s steric contributions should be parameterized to predict binding affinities. Validation requires correlation with in vitro enzymatic inhibition assays .
Q. What strategies optimize the anticancer activity of benzothiazinone derivatives, and how are IC values interpreted?
- Methodological Answer : Structural optimization via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to enhance cytotoxicity. IC determination against cancer cell lines (e.g., MCF-7, HeLa) uses MTT assays. Discrepancies in activity across cell lines may arise from variations in membrane permeability or target protein expression, necessitating transcriptomic profiling .
Q. How do crystallographic data inform conformational analysis of 2-Methyl-7-nitro-benzothiazinones?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX software) reveals non-planar screw-boat conformations in the thiazine ring. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize dimeric structures, which can influence solubility and bioavailability. Distorted aryl ring angles (~59°) may correlate with steric effects from methyl/nitro groups .
Q. How can researchers resolve contradictions in antimicrobial activity data across structurally similar derivatives?
- Methodological Answer : Compare substituent effects using QSAR models. For example, electron-withdrawing nitro groups at position 7 enhance Gram-negative activity, while hydroxymethyl groups at position 2 may reduce potency due to increased polarity. Cross-study normalization of MIC values (e.g., adjusting for assay conditions) mitigates variability .
Q. What role does the Smiles rearrangement play in synthesizing benzothiazinone derivatives?
- Methodological Answer : Smiles rearrangement enables intramolecular cyclization of o-aminothiophenol derivatives with ketones or aldehydes under microwave-assisted conditions (e.g., 150°C, 20 min). This method improves yield and regioselectivity compared to traditional thermal routes, as confirmed by -NMR monitoring of intermediate thioether formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
